molecular formula C9H8F2O2 B8204015 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B8204015
M. Wt: 186.15 g/mol
InChI Key: ZOMSWUFMCGWIBN-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde typically involves the fluorination of a suitable precursor, followed by the introduction of the methoxy and methyl groups. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroanisole: Similar structure but lacks the aldehyde group.

    2,4-Difluoro-3-methoxybenzaldehyde: Similar but with different substitution pattern.

    3,4-Difluoro-5-methylbenzaldehyde: Lacks the methoxy group.

Uniqueness

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy and methyl groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,4-difluoro-2-methoxy-5-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-6(4-12)9(13-2)8(11)7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMSWUFMCGWIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)F)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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